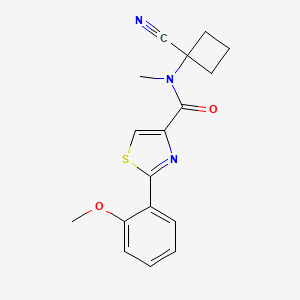
N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide, commonly known as CTB or Cyclo-CTB, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiazole-based compound with a cyano group and a cyclobutyl ring attached to it, making it a unique and interesting molecule to study.
Applications De Recherche Scientifique
CTB has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and may be useful in the treatment of cancer. CTB has also been studied for its potential use as an anti-inflammatory agent and may be useful in the treatment of inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of CTB is not fully understood. However, it is believed that CTB may exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
CTB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and may induce apoptosis, or programmed cell death, in cancer cells. CTB has also been shown to have anti-inflammatory effects and may inhibit the production of inflammatory mediators in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CTB is that it is a unique and interesting molecule to study. It has potential applications in the field of medicinal chemistry and may be useful in the treatment of cancer and inflammatory diseases. However, one of the limitations of CTB is that its exact mechanism of action is not fully understood, making it difficult to study.
Orientations Futures
There are several future directions for research on CTB. One area of research could be to further investigate its anticancer properties and potential use in cancer treatment. Another area of research could be to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of CTB and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of CTB is a complex process that involves several steps. The initial step involves the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-(2-methoxyphenyl)malononitrile. This intermediate compound is then reacted with cyclobutanone in the presence of potassium tert-butoxide to form the cyclobutyl ring. The final step involves the reaction of the cyclobutyl intermediate with thioamide to form CTB.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(17(11-18)8-5-9-17)16(21)13-10-23-15(19-13)12-6-3-4-7-14(12)22-2/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQALJFPGXLUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)C2=CC=CC=C2OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

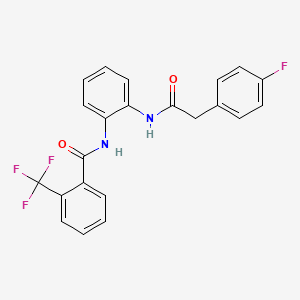
![2-(4-bromothiophene-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2979123.png)
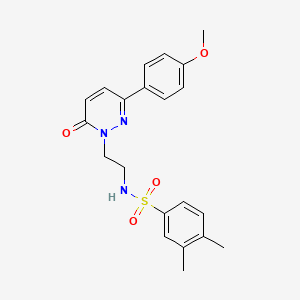



![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2979130.png)
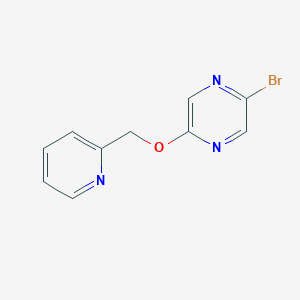
![(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide](/img/structure/B2979133.png)

![N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2979136.png)
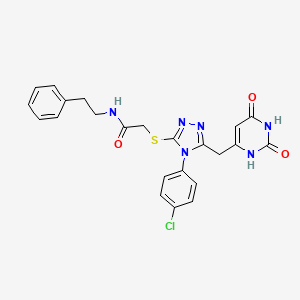

![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)